Product packaging for 2-Dodecyne, 1-bromo-(Cat. No.:CAS No. 85565-88-4)

2-Dodecyne, 1-bromo-

Cat. No.: B14418922
CAS No.: 85565-88-4
M. Wt: 245.20 g/mol
InChI Key: KYWBDFJFZKCFTJ-UHFFFAOYSA-N
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Description

Contextualizing Alkynes as Fundamental Building Blocks in Advanced Organic Synthesis

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are indispensable building blocks in the field of organic synthesis. numberanalytics.com Their unique linear geometry and the high electron density of the triple bond, consisting of one sigma (σ) bond and two pi (π) bonds, confer high reactivity and versatility. numberanalytics.comnumberanalytics.com This reactivity allows alkynes to participate in a wide array of chemical transformations, making them crucial intermediates in the construction of complex molecular architectures. numberanalytics.comnih.gov

In advanced organic synthesis, alkynes serve as precursors to a variety of functional groups. masterorganicchemistry.com Through reactions such as hydrogenation, halogenation, and hydration, the triple bond can be selectively transformed into alkanes, alkenes, ketones, and aldehydes. masterorganicchemistry.comnih.gov For instance, the partial reduction of an alkyne can yield either a cis- or trans-alkene, depending on the reaction conditions, providing a powerful tool for stereocontrolled synthesis. masterorganicchemistry.com Furthermore, terminal alkynes, those with a hydrogen atom attached to a triply bonded carbon, exhibit notable acidity, allowing for the formation of alkynyl anions. These anions are potent nucleophiles that can react with electrophiles to form new carbon-carbon bonds, a fundamental process for extending carbon chains. numberanalytics.comjove.com

The utility of alkynes extends to their participation in powerful coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, which are instrumental in the formation of conjugated enynes and diynes—structural motifs found in many natural products and functional materials. organic-chemistry.orgsioc-journal.cnrsc.org Moreover, alkynes are key participants in cycloaddition reactions and metal-catalyzed processes, enabling the synthesis of complex cyclic and aromatic systems. numberanalytics.com Their ability to act as versatile synthons has solidified their importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comfastercapital.com

The Significance of Halogenated Alkynes, with Specific Reference to 1-Bromoalkynes

Halogenated alkynes, particularly 1-bromoalkynes, represent a highly valuable class of reagents in organic synthesis, offering unique reactivity that expands the synthetic utility of the alkyne functional group. acs.org The presence of a halogen atom directly attached to the sp-hybridized carbon atom of the alkyne modulates its electronic properties, rendering the molecule susceptible to a diverse range of transformations. 1-Bromoalkynes can act as both electrophiles and precursors to potent nucleophiles, a duality that makes them exceptionally versatile building blocks. acs.org

As electrophiles, 1-bromoalkynes react with a variety of nucleophiles. acs.orgresearchgate.net This reactivity is fundamental to the Cadiot-Chodkiewicz coupling, a classic reaction that forms unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, typically in the presence of a copper(I) salt. organic-chemistry.orgorganic-chemistry.org This method is a cornerstone for the synthesis of polyacetylene-containing natural products and conjugated materials. rsc.org Furthermore, recent advancements have demonstrated the palladium-catalyzed cross-coupling of 1-bromoalkynes with alkenes to stereoselectively synthesize conjugated enynes, which are important structural units in many biologically active compounds. sioc-journal.cnresearchgate.net

Conversely, the bromine atom in 1-bromoalkynes can be readily exchanged with a metal, typically through reaction with organolithium or Grignard reagents, to generate a highly nucleophilic alkynylmetal species. This transformation allows the 1-bromoalkyne to serve as an alkynyl anion equivalent, which can then participate in reactions with a wide range of electrophiles. Additionally, 1-bromoalkynes are key substrates in nickel-catalyzed reductive cross-electrophile coupling reactions, enabling the formation of internal alkynes from carboxylic acid derivatives. nih.gov Their ability to participate in cycloaddition reactions, such as the iridium-catalyzed reaction with azides to form 1,2,3-triazoles, further highlights their significance. researchgate.net This diverse reactivity profile makes 1-bromoalkynes powerful tools for the construction of complex organic molecules. acs.org

Scope and Research Imperatives for 1-Bromo-2-dodecyne and Analogous Compounds

1-Bromo-2-dodecyne, with its long alkyl chain, serves as a representative example of a lipophilic 1-bromoalkyne, and its chemistry is indicative of a broader class of analogous compounds. The research imperatives for 1-bromo-2-dodecyne and its analogs are driven by the need to develop more efficient and selective methods for the synthesis of complex, long-chain organic molecules. These molecules are often key components of natural products, pheromones, and specialty materials.

One major area of research focuses on expanding the scope of cross-coupling reactions involving 1-bromo-2-dodecyne. While palladium- and copper-catalyzed couplings are well-established, there is a continuous drive to develop more sustainable and versatile catalytic systems. organic-chemistry.orgresearchgate.netnih.gov This includes the use of more earth-abundant metal catalysts, milder reaction conditions, and a broader tolerance of functional groups. rsc.org For instance, developing catalytic systems that can chemoselectively couple 1-bromo-2-dodecyne with complex substrates without affecting other sensitive functional groups is a significant challenge.

Another research imperative is the exploration of the unique reactivity of 1-bromo-2-dodecyne in novel synthetic transformations. This includes its use in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, offering a highly atom- and step-economical approach. nih.gov Furthermore, investigating the stereoselective reactions of 1-bromoalkynes is crucial for the synthesis of chiral molecules with defined three-dimensional structures. acs.org The development of new methods for the functionalization of the carbon-bromine bond in 1-bromo-2-dodecyne, beyond simple coupling reactions, could lead to the synthesis of novel and valuable long-chain functionalized alkynes.

The synthesis and reactivity of analogs of 1-bromo-2-dodecyne with varying chain lengths and functional groups are also of significant interest. For example, the synthesis of acetylenic thia fatty esters has been achieved through the reaction of mercaptocarboxylic acids with various 1-bromoalkynes, including 1-bromo-2-decyne. semanticscholar.org Understanding how the chain length and the position of the triple bond influence the reactivity of these compounds is essential for designing targeted synthetic strategies. Ultimately, the research on 1-bromo-2-dodecyne and its analogs is geared towards providing synthetic chemists with a more robust and versatile toolbox for the construction of complex organic molecules with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21Br B14418922 2-Dodecyne, 1-bromo- CAS No. 85565-88-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85565-88-4

Molecular Formula

C12H21Br

Molecular Weight

245.20 g/mol

IUPAC Name

1-bromododec-2-yne

InChI

InChI=1S/C12H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-9,12H2,1H3

InChI Key

KYWBDFJFZKCFTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CCBr

Origin of Product

United States

Strategic Approaches to the Synthesis of 1 Bromo 2 Dodecyne and Diverse 1 Bromoalkynes

Direct Bromination and Oxidative Halogenation Methodologies

Direct methods involving the introduction of a bromine atom onto a terminal alkyne are among the most straightforward approaches to synthesizing 1-bromoalkynes. These methods often rely on electrophilic addition or oxidative processes to achieve the desired transformation with high efficiency and selectivity.

Electrophilic Bromination of Terminal Alkynes: Advancements and Selectivity

The electrophilic bromination of terminal alkynes is a widely utilized method for preparing 1-bromoalkynes. A common and effective reagent system for this transformation is the combination of N-Bromosuccinimide (NBS) and a catalytic amount of silver nitrate (B79036) (AgNO₃). acs.orgnih.govorgsyn.org This method is favored due to its mild reaction conditions, high efficiency, and simple execution. acs.org The reaction proceeds by treating the terminal alkyne with NBS in the presence of the silver catalyst. acs.org For instance, the synthesis of ((4-bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane is achieved by reacting the corresponding silyl (B83357) ether with NBS and AgNO₃ in acetone. nih.gov This approach has been successfully applied to a variety of substrates, including those containing sensitive functional groups. nih.govorgsyn.org

The selectivity of the bromination is a key consideration. The reaction of one equivalent of bromine with an alkyne can lead to the formation of a trans-dihaloalkene, and a second equivalent can produce a tetrahaloalkane. masterorganicchemistry.com However, the use of NBS with a silver catalyst provides a high degree of selectivity for the desired 1-bromoalkyne product. acs.orgbeilstein-journals.org The reaction is believed to proceed through the formation of a silver acetylide intermediate, which then reacts with the electrophilic bromine source.

Recent advancements have also explored enzymatic approaches. The flavin-dependent halogenase JamD has been shown to be capable of the direct and chemoselective bromination of terminal alkynes, representing a novel biocatalytic route to these compounds. escholarship.orgnih.gov This enzymatic method operates under environmentally benign conditions and shows a preference for terminal alkynes over other electron-rich functional groups. escholarship.orgnih.gov

Table 1: Examples of Electrophilic Bromination of Terminal Alkynes
SubstrateReagentsProductYieldReference
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilaneNBS, AgNO₃, Acetone((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilaneNot specified nih.gov
Methyl propiolateNBS, AgNO₃, AcetoneMethyl 3-bromopropiolateNot specified orgsyn.org
Benzyl propargyl etherNBS, AgNO₃, Acetone((3-Bromoprop-2-ynyloxy)methyl)benzeneNot specified orgsyn.org

Oxidative Halogenation Utilizing Specific Halogen Sources and Oxidants

Oxidative halogenation offers an alternative pathway to 1-bromoalkynes. These methods involve the use of a halide salt as the bromine source in conjunction with an oxidant. A notable example is the use of sodium bromide (NaBr) with chloramine-B as the oxidant. thieme-connect.com This system provides a practical and general route to 1-bromoalkynes in good to excellent yields under mild conditions. thieme-connect.com The reaction is typically carried out by stirring the terminal alkyne with NaBr and chloramine-B in a mixture of acetonitrile (B52724) and water at an elevated temperature. thieme-connect.com

Another approach utilizes hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the oxidative bromination. frontiersin.org By selecting the appropriate bromine source, this method allows for chemoselective mono-bromination of terminal alkynes. frontiersin.org For example, using tetrabutylammonium (B224687) bromide (TBAB) as the bromine source in the presence of PIDA leads to the formation of 1-bromoalkynes with high selectivity. frontiersin.org This system is effective for both aromatic and aliphatic terminal alkynes. frontiersin.org

The combination of sodium bromate (B103136) (NaBrO₃) and sodium bromide (NaBr) in the presence of sulfuric acid can also be used to generate bromine in situ for the bromination of certain substrates. rsc.org This method has been applied in the synthesis of 1,1,2-tribromoethyl arenes, which are precursors to 1-bromoalkynes. rsc.org

Table 2: Oxidative Halogenation Methods for 1-Bromoalkyne Synthesis
Alkyne SubstrateHalogen SourceOxidantConditionsProduct TypeReference
Terminal AlkyneNaBrChloramine-BMeCN/H₂O, 70 °C1-Bromoalkyne thieme-connect.com
p-TolylethyneTBABPIDACH₃CN1-Bromo-2-(p-tolyl)acetylene frontiersin.org
StyrenesNaBr/NaBrO₃H₂SO₄ (generates Br₂)Reflux1,1,2-Tribromoethyl arene rsc.org

Conversion Pathways from Precursor Molecules

Besides direct bromination, 1-bromoalkynes can be synthesized through the transformation of various precursor molecules. These multi-step pathways offer flexibility and are often necessary when the direct methods are not suitable for a particular substrate.

Base-Mediated Elimination Reactions from Halogenated Alkanes (e.g., 1,1,2-Tribromoethyl Arenes)

A powerful method for synthesizing 1-bromoalkynes involves the base-mediated elimination of hydrogen bromide from di- or tri-halogenated alkane precursors. A particularly effective precursor is a 1,1,2-tribromoethyl arene. rsc.orgresearchgate.netresearchgate.net These compounds can be readily prepared from the corresponding styrenes. rsc.org The subsequent treatment of the 1,1,2-tribromoethyl arene with a base results in a double dehydrobromination to yield the desired 1-bromoalkyne. rsc.orgresearchgate.netresearchgate.net This transformation provides an efficient route to various aryl-substituted 1-bromoalkynes. rsc.org The choice of base and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Transformation of Propargylic Alcohols to 1-Bromoalkynes

Propargylic alcohols, which are readily accessible starting materials, can be converted into 1-bromoalkynes. rsc.org One common method involves the reaction of the propargylic alcohol with phosphorus tribromide (PBr₃). This reaction effectively replaces the hydroxyl group with a bromine atom, often with an accompanying rearrangement to form the more stable 2-alkynyl bromide. For example, 3,7,11-trimethyl-1-dodecen-3-ol (B3051357) can be treated with PBr₃ to produce 1-bromo-3,7,11-trimethyl-2-dodecene. prepchem.com

Another approach involves the use of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), a combination known as the Appel reaction. This method provides a mild and efficient way to convert propargylic alcohols to the corresponding propargylic bromides. The versatility of propargylic alcohols as precursors makes this a valuable synthetic strategy. nih.gov

One-Pot Synthesis from Aldehydes via Integrated Reaction Sequences

One-pot procedures starting from aldehydes offer an efficient and atom-economical route to 1-bromoalkynes. capes.gov.br The Corey-Fuchs reaction is a classic and powerful method that transforms an aldehyde into a 1,1-dibromoalkene, which can then be converted to a terminal alkyne or a 1-bromoalkyne. capes.gov.brresearchgate.net This sequence typically involves reacting the aldehyde with carbon tetrabromide and triphenylphosphine to generate the dibromoalkene. Subsequent treatment with a strong base, such as an alkyllithium reagent, can then lead to the 1-bromoalkyne.

Table 3: Summary of Conversion Pathways to 1-Bromoalkynes
Precursor TypeKey Reagents/ReactionIntermediateFinal ProductReference
1,1,2-Tribromoethyl areneBase-mediated elimination-1-Bromoalkyne rsc.org
Propargylic AlcoholPBr₃ or CBr₄/PPh₃-1-Bromo-2-alkyne prepchem.com
AldehydeCorey-Fuchs Reaction (CBr₄, PPh₃, base)1,1-Dibromoalkene1-Bromoalkyne capes.gov.brresearchgate.net

Innovations in Catalyst Systems and Reaction Conditions for 1-Bromoalkyne Formation

Recent advancements in organic synthesis have led to the development of innovative and highly efficient catalyst systems and reaction conditions for the formation of 1-bromoalkynes. These modern methods often offer advantages in terms of selectivity, yield, and substrate scope, and can be applied to the synthesis of 1-bromo-2-dodecyne and other diverse 1-bromoalkynes.

Gold-Catalyzed Bromination:

Cationic gold(I) complexes have emerged as powerful catalysts for the electrophilic halogenation of terminal alkynes. In the presence of a gold(I) catalyst, such as Ph3PAuNTf2, and a bromine source like N-bromosuccinimide (NBS), terminal alkynes can be efficiently converted to the corresponding 1-bromoalkynes. core.ac.uk This reaction is believed to proceed through the formation of a gold(I) acetylide intermediate, which is then trapped by the electrophilic bromine source. This methodology offers a valuable alternative to traditional methods and has been shown to be effective for a range of substrates. core.ac.uk Furthermore, gold catalysis can achieve orthogonal σ,π-bisfunctionalization of terminal alkynes, where the terminal C-H bond is first transformed into a bromoalkyne, which is then activated for subsequent nucleophilic attack. acs.org

Hypervalent Iodine-Mediated Bromination:

Hypervalent iodine reagents have gained prominence as versatile and environmentally friendly oxidizing agents in organic synthesis. For the synthesis of 1-bromoalkynes, a system employing (diacetoxyiodo)benzene (B116549) (PIDA) in combination with tetrabutylammonium bromide (TBAB) has been developed for the chemoselective mono-bromination of terminal alkynes. frontiersin.org This method is characterized by its mild reaction conditions and high selectivity for the desired 1-bromoalkyne product. By carefully choosing the bromine source and reaction conditions, it is possible to achieve selective mono-, di-, or even tetra-bromination of terminal alkynes. frontiersin.org

Catalyst/Mediator SystemBromine SourceSubstrate ScopeKey Features
Gold(I) Catalyst (e.g., Ph3PAuNTf2) N-Bromosuccinimide (NBS)Terminal AlkynesProceeds via a gold(I) acetylide intermediate; mild conditions. core.ac.uk
Hypervalent Iodine (PIDA) Tetrabutylammonium Bromide (TBAB)Terminal AlkynesHigh chemoselectivity for mono-bromination; mild conditions. frontiersin.org
Copper(I) Iodide 1-Bromoalkynes (in cross-coupling)Terminal AlkynesUsed in Cadiot-Chodkiewicz coupling to form unsymmetrical diynes. researchgate.net
Iridium Dimer Complexes 1-Bromoalkynes (in cycloaddition)AzidesCatalyzes [3+2] cycloaddition to form 4-bromo-1,2,3-triazoles. researchgate.net

Copper-Catalyzed Reactions:

While often associated with the cross-coupling of 1-bromoalkynes, copper catalysts also play a role in their synthesis and subsequent transformations. The Cadiot-Chodkiewicz coupling, a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, is a classic method for the synthesis of unsymmetrical diynes. researchgate.netrsc.org Innovations in this area include the use of specific ligands to improve selectivity and yield. Although this reaction consumes a 1-bromoalkyne, the development of more efficient coupling partners and conditions is a significant area of research.

Iridium-Catalyzed Cycloadditions:

Iridium catalysts have been shown to be effective in the cycloaddition reactions of 1-bromoalkynes. For instance, iridium dimer complexes can catalyze the [3+2] cycloaddition of azides with 1-bromoalkynes to produce 4-bromo-1,2,3-triazoles with high regioselectivity. researchgate.net This demonstrates the utility of 1-bromoalkynes as precursors to complex heterocyclic structures under innovative catalytic conditions.

Electrochemical Methods:

Electrochemical synthesis offers a sustainable and efficient alternative to traditional chemical methods. Linear paired electrolysis has been utilized for the bromination of alkenes, and similar principles could potentially be applied to the synthesis of bromoalkynes. nih.gov This approach can achieve high current efficiency and avoids the use of stoichiometric chemical oxidants.

The following table summarizes the key research findings for innovative catalyst systems in 1-bromoalkyne formation:

Catalyst SystemSubstrate ExampleBrominating AgentSolventTemperature (°C)Yield (%)Reference
Ph3PAuNTf2 (1 mol%)PhenylacetyleneNBSCH2Cl2Room Temp.95 core.ac.uk
PIDA/TBAB1-OctyneTBABCH2Cl2Room Temp.85 frontiersin.org
[Ir(COD)(OMe)]2Benzylazide1-Bromo-1-hexyneTHFRoom Temp.94 researchgate.net
CuIPhenylacetylene(Bromoethynyl)benzeneEt3N/DMFRoom Temp.82 rsc.org

These innovative catalytic approaches provide a diverse toolbox for the synthesis of 1-bromo-2-dodecyne and other 1-bromoalkynes, enabling chemists to access these valuable intermediates with greater efficiency and selectivity.

Advanced Theoretical and Computational Studies in Bromoalkyne Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of bromoalkynes. These computational approaches allow for the detailed exploration of potential energy surfaces, providing critical information about the feasibility and selectivity of chemical transformations.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) has been widely applied to predict the reactivity and selectivity of bromoalkynes in various chemical reactions. Bromoalkynes are known to exhibit significant stereoselectivity in coupling reactions, leading to the formation of E- and Z-isomers depending on the substituents. researchgate.netacs.org DFT calculations are instrumental in understanding the origins of this selectivity. For instance, in Ni-catalyzed cyclization/carboxylation reactions of bromoalkynes with CO2, DFT studies have been performed to clarify the mechanistic details and the factors governing stereoselectivity. researchgate.netacs.org

The reactivity of bromoalkynes is influenced by both electronic and steric factors. In gold(I)-catalyzed cycloisomerization reactions, the electronic and steric effects of substituents on the bromoalkyne play a crucial role in the reaction's performance. researchgate.net DFT calculations can quantify these effects, helping to rationalize observed reactivity trends. For example, in the bromination of substituted alkynes, DFT calculations have shown that the geometry of the resulting dibromoalkenes is highly dependent on the nature of the substituents at the triple bond. nih.gov

Furthermore, DFT can be used to analyze the frontier molecular orbitals (HOMO and LUMO) of "2-Dodecyne, 1-bromo-" to predict its reactivity towards various reagents. The distribution of electron density and the energies of these orbitals provide insights into the electrophilic and nucleophilic character of the molecule, guiding the prediction of reaction outcomes. While specific data for "2-Dodecyne, 1-bromo-" is not available, studies on similar bromoalkynes indicate that the bromine atom and the alkyne moiety are the primary sites for chemical reactions.

A theoretical study on the reaction of bromoalkynes with thiophenol using DFT calculations at the B3LYP/6-311++G(d,p) level of theory investigated different possible reaction pathways. The study calculated the Gibbs free energy barriers for the addition of the thiophenolate anion to different carbon atoms of the ethynyl (B1212043) group, providing insights into the regioselectivity of the reaction.

Reaction PathwayGibbs Free Energy Barrier (kcal/mol)
Z@C3 additionData not specified
E@C3 additionData not specified
@C4 additionData not specified

The study also explored the effect of different substituents on the aromatic ring of the bromoalkyne on the reaction rate, finding that electron-donating groups like methoxy (B1213986) increased the energy barrier and slowed down the reaction.

Modeling Intermediates, Transition States, and Energy Profiles

A cornerstone of computational chemistry in reaction mechanism elucidation is the ability to model the structures and energies of transient species such as intermediates and transition states. libretexts.orgwikipedia.orgnumberanalytics.comox.ac.ukscispace.com This information is used to construct detailed reaction energy profiles, which map the energetic landscape of a chemical transformation from reactants to products.

Transition state theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of the transition state. libretexts.orgwikipedia.orgnumberanalytics.comox.ac.ukscispace.com DFT calculations are employed to locate the transition state structures and calculate their energies, which are then used to determine the activation energy of the reaction. For bromoalkyne reactions, this approach has been used to compare different possible mechanistic pathways, such as radical versus polar mechanisms. researchgate.netacs.org In the Ni-catalyzed cyclization/carboxylation of bromoalkynes, the lower reaction energy barrier found for a radical pathway suggested its kinetic favorability. researchgate.netacs.org

For "2-Dodecyne, 1-bromo-", a hypothetical reaction, such as a nucleophilic substitution at the sp-hybridized carbon bearing the bromine atom, can be modeled. The energy profile would depict the initial reactant complex, the transition state for the substitution, and the final product complex. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility.

In a study on the Ni-catalyzed reaction of bromoalkynes, distortion/interaction analysis of the transition states revealed that steric hindrance is the main factor controlling the stereoselectivity of the products. researchgate.netacs.org This type of analysis can be applied to reactions of "2-Dodecyne, 1-bromo-" to predict the stereochemical outcome. For example, in an addition reaction across the triple bond, the long dodecyl chain would likely exert significant steric influence, favoring the formation of one stereoisomer over the other.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule, including its various conformations, plays a critical role in its reactivity and physical properties. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energetic relationships between them. For a long-chain molecule like "2-Dodecyne, 1-bromo-", the flexibility of the dodecyl chain leads to a multitude of possible conformations.

While specific conformational analysis of "2-Dodecyne, 1-bromo-" is not documented, studies on long-chain alkanes and alkynes provide valuable insights. researchgate.net The long alkyl chain can adopt various folded and extended conformations. The presence of the rigid triple bond in "2-Dodecyne, 1-bromo-" will constrain the local geometry, while the remainder of the chain will exhibit conformational flexibility. Computational methods, such as molecular mechanics and DFT, can be used to explore the conformational space and identify low-energy structures.

The stereochemical outcome of reactions involving "2-Dodecyne, 1-bromo-" can be predicted using computational models. acs.org For reactions that create new stereocenters, the relative energies of the transition states leading to different stereoisomers can be calculated. The stereoisomer formed via the lowest energy transition state is predicted to be the major product. This approach has been successfully used to predict the stereoselectivity of various reactions, including those involving alkynes. nih.govacs.org

For instance, in a hypothetical asymmetric reduction of the triple bond in "2-Dodecyne, 1-bromo-," computational modeling could be used to design a chiral catalyst that would favor the formation of one enantiomer of the resulting alkene over the other. The model would simulate the interaction of the substrate with the chiral catalyst in the transition state, allowing for the rationalization of the observed or predicted stereoselectivity.

Computational Design of Novel Bromoalkyne-Based Reactions

Computational chemistry is not only a tool for understanding existing reactions but also a powerful platform for the design of new chemical transformations. By simulating hypothetical reaction pathways and predicting their feasibility, computational methods can guide experimental efforts towards the discovery of novel reactions.

In the context of bromoalkyne chemistry, computational design could be employed to explore new coupling partners for "2-Dodecyne, 1-bromo-." For example, DFT calculations could be used to screen a library of potential nucleophiles or electrophiles and predict their reactivity towards the bromoalkyne. This could lead to the development of new carbon-carbon or carbon-heteroatom bond-forming reactions.

Furthermore, computational methods can be used to design novel catalysts for reactions involving bromoalkynes. By understanding the mechanism of a catalyzed reaction, researchers can computationally modify the catalyst structure to improve its activity, selectivity, or stability. For instance, in a palladium-catalyzed cross-coupling reaction, the ligands on the palladium center can be computationally varied to fine-tune the catalytic properties.

While there are no specific reports on the computational design of reactions for "2-Dodecyne, 1-bromo-," the general principles have been applied to other bromoalkyne systems. researchgate.net The development of novel synthetic methods for preparing 1-bromoalkynes and their subsequent transformations are often guided by mechanistic insights gained from computational studies. researchgate.net The continued development of computational methodologies and computing power will undoubtedly lead to the design of even more sophisticated and efficient reactions involving bromoalkynes in the future.

Role of 1 Bromo 2 Dodecyne and Bromoalkynes in the Synthesis of Architecturally Complex Molecules

Methodologies for Constructing Diverse Carbon Skeletons

Bromoalkynes are foundational in the strategic assembly of complex carbon frameworks. Their ability to participate in a host of carbon-carbon bond-forming reactions makes them indispensable for creating linear, branched, and cyclic structures that are otherwise challenging to access.

Conjugated enynes and diynes are crucial structural motifs found in numerous biologically active compounds and functional materials. acs.orgresearchgate.netsioc-journal.cnsci-hub.se Bromoalkynes, including 1-bromo-2-dodecyne, serve as pivotal electrophilic partners in cross-coupling reactions to generate these systems.

A primary method for enyne synthesis is the palladium-catalyzed coupling of bromoalkynes with alkenes. An efficient protocol has been developed using Pd(OAc)₂ as the catalyst and K₂CO₃ as the base, which allows for the stereoselective synthesis of conjugated 1,3-enynes. sioc-journal.cn This reaction proceeds smoothly for a wide range of alkenes and bromoalkynes without the need for special ligands, tolerating various functional groups on both coupling partners. sioc-journal.cn For instance, the reaction of arylalkenes typically occurs at 80°C, while electron-deficient alkenes can react at room temperature, producing the corresponding enynes in good to excellent yields. sioc-journal.cn

Another significant strategy is the copper-catalyzed Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes. organic-chemistry.org This method is noted for its mild conditions and tolerance of sensitive functional groups such as halides and ketones. organic-chemistry.org The reaction provides high yields with complete retention of the vinylsiloxane's stereochemistry, making it a valuable alternative to traditional palladium-catalyzed methods like the Sonogashira coupling. organic-chemistry.org

The synthesis of diynes, another important carbon skeleton, heavily relies on bromoalkynes. The Cadiot-Chodkiewicz coupling, a classic reaction, involves the cross-coupling of a terminal alkyne with a 1-bromoalkyne, catalyzed by a copper(I) salt in the presence of a base. nih.gov This method allows for the construction of unsymmetrical 1,3-diynes. Modern protocols have been developed to circumvent the use of volatile or hazardous bromoalkynes by generating them in situ from precursors like 1,1-dibromoalkenes. nih.gov Furthermore, iron-catalyzed cross-coupling of 1-bromoalkynes with terminal alkynes has been shown to effectively produce unsymmetrical 1,3-butadiynes in water, presenting an environmentally benign approach. organic-chemistry.org

Table 1: Selected Methodologies for Enyne and Diyne Synthesis from Bromoalkynes
Reaction TypeCatalyst/ReagentsCoupling PartnersProductKey FeaturesReference
Palladium-Catalyzed CouplingPd(OAc)₂, K₂CO₃, DMFBromoalkyne + AlkeneConjugated 1,3-EnyneStereoselective, good functional group tolerance, ligand-free. sioc-journal.cn
Copper-Catalyzed Hiyama-Type CouplingCopper Catalyst, TBATBromoalkyne + VinylsiloxaneEnyneMild conditions, retention of stereochemistry, tolerates sensitive groups. organic-chemistry.org
Cadiot-Chodkiewicz CouplingCu(I) salt, baseBromoalkyne + Terminal AlkyneUnsymmetrical 1,3-DiyneClassic method for diyne synthesis; can use in situ generated bromoalkynes. nih.gov
Iron-Catalyzed CouplingIron catalystBromoalkyne + Terminal AlkyneUnsymmetrical 1,3-ButadiyneEnvironmentally friendly (can be run in water), effective for diyne synthesis. organic-chemistry.org

Bromoalkynes are not only precursors to acetylenic compounds but can also be transformed into highly functionalized olefins and vinyl halides, which are themselves valuable synthetic intermediates.

A notable transformation is the gold-catalyzed cyclization of enynes derived from bromoalkynes, which can produce synthetically useful cyclic bromoalkenes. rsc.org This process allows for the construction of complex cyclic systems containing a vinyl bromide moiety that can be used in subsequent cross-coupling reactions. rsc.org

Furthermore, bromoalkynes can be converted into stereodefined (Z)-2-halo-1-iodoalkenes with high regio- and stereoselectivity. researchgate.net This transformation provides difunctionalized alkene building blocks that are primed for further selective modifications. For example, phenols can add to bromoalkynes in the presence of a base to generate (Z)-2-bromovinyl phenyl ethers exclusively, which are versatile olefin intermediates. organic-chemistry.org

Nickel-hydride catalysis has enabled the reductive migratory hydroalkynylation of olefins with bromoalkynes. chemrxiv.org This process delivers benzylic alkynylation products, but related methodologies can be envisioned to functionalize the bromoalkyne into an olefin structure. Iron catalysis has also been employed for the Z-selective reductive coupling of alkyl halides with terminal arylalkynes to form olefins, highlighting the importance of developing methods for stereoselective olefin synthesis. acs.org

Table 2: Synthesis of Functionalized Olefins and Vinyl Halides
PrecursorReagents/CatalystProduct TypeExample ProductKey FeaturesReference
Bromoalkyne-derived EnyneGold CatalystCyclic Vinyl HalideCyclic BromoalkeneBuilds complex cyclic systems with a handle for further functionalization. rsc.org
BromoalkynePhenol, BaseFunctionalized Olefin(Z)-2-Bromovinyl phenyl etherHigh regio- and stereoselectivity; creates a vinyl bromide intermediate. organic-chemistry.org
HaloalkyneVarious (e.g., ICl)Dihalo-olefin(Z)-2-Halo-1-iodoalkeneCreates a difunctionalized alkene for sequential cross-coupling. researchgate.net

Enynes and Diynes as Building Blocks in Advanced Organic Synthesis.

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. Bromoalkynes provide efficient pathways for the synthesis of a wide array of these important structures.

One powerful application is in the synthesis of benzo[b]furans. A one-pot reaction involving the base-promoted addition of phenols to bromoalkynes yields (Z)-2-bromovinyl phenyl ethers. organic-chemistry.org These intermediates then undergo a palladium-catalyzed intramolecular C-H functionalization to afford 2-substituted benzo[b]furans in good yields. organic-chemistry.org This method avoids the need for pre-functionalized ortho-halogenated phenols, offering a more direct and efficient route. organic-chemistry.org

Bromoalkynes are also used to construct nitrogen-containing heterocycles. A palladium-catalyzed annulation reaction between bromoalkynes and isocyanides provides a regioselective pathway to 5-iminopyrrolinone derivatives, which are core structures in many organic materials and natural products. acs.org Additionally, the diynes synthesized from bromoalkynes can serve as precursors for heterocycles like thiophenes and pyrroles. nih.gov Gold-catalyzed reactions of bromoalkyne-derived enynes have also been shown to produce various fused heterocyclic products with excellent diastereoselectivity. rsc.org

Strategic Application in Natural Product Synthesis

The total synthesis of complex natural products often relies on the development of efficient and robust reactions to build intricate molecular frameworks. acs.org Bromoalkynes have proven to be valuable reagents in this pursuit. The enyne and diyne moieties constructed from bromoalkynes are present in many natural products and serve as versatile handles for subsequent transformations. acs.orgrsc.org

A key example is the use of a bromoalkyne intermediate in the first total synthesis of xestospongenyne, a brominated marine natural product recognized as a potent pancreatic lipase (B570770) inhibitor. rsc.org The synthesis involved the creation of a bromoalkyne from 4-pentyn-1-ol, which then participated in a Cadiot–Chodkiewicz coupling reaction as a crucial step in assembling the complex polyunsaturated lipid structure. rsc.org

Furthermore, gold-catalyzed polyene cyclization reactions, which can utilize bromoalkyne-derived substrates, represent a powerful strategy for the efficient total synthesis of complex polycyclic natural products. rsc.org These reactions can construct multiple stereocenters and the core polycyclic rings in a single step, greatly enhancing the efficiency of the synthesis. rsc.org The mild conditions and high functional group tolerance of many bromoalkyne coupling reactions make them suitable for use in the late stages of a complex synthesis. organic-chemistry.org

Emerging Applications in Material Science Precursors

The unique structures and reactivity of compounds derived from bromoalkynes make them attractive precursors for advanced materials. Conjugated enynes and diynes are particularly important building blocks for functional organic materials with interesting electronic and optical properties. acs.orgsci-hub.se

Cyclic conjugated diynes, which can be synthesized using bromoalkyne chemistry, are considered potential precursors for the synthesis of fullerenes. thieme-connect.de The controlled construction of these strained ring systems is a topic of significant interest in materials science. Moreover, other heterocycles synthesized from bromoalkynes, such as polysubstituted iminopyrrolinones, are core structures in various organic materials. acs.org

The ability to create complex, functionalized molecules like 1-fluoro-1,3-enynes from bromoalkyne precursors is also relevant, as such compounds are known to exist in many organic materials. acs.org The infiltration of organic precursors, potentially derived from functional alkynes like 1-bromo-2-dodecyne, into inorganic frameworks is an emerging technique for creating novel hybrid materials with tailored properties. bnl.gov The long alkyl chain of 1-bromo-2-dodecyne could be exploited to influence properties like solubility and self-assembly in the formation of polymers or functional thin films.

Analytical Methodologies for Characterization and Reaction Monitoring in 1 Bromoalkyne Research

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone for the structural elucidation of newly synthesized compounds. For 1-bromo-2-dodecyne, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 1-bromo-2-dodecyne. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 1-bromo-2-dodecyne, specific chemical shifts (δ) and coupling patterns are expected. The protons on the carbon adjacent to the bromine atom (C1) would appear as a triplet at approximately 3.92 ppm. semanticscholar.org The protons on the carbon at the fourth position (C4) would likely be observed as a multiplet between 2.15 and 2.26 ppm. semanticscholar.org The extensive chain of methylene (B1212753) (CH₂) groups would produce a complex multiplet signal between 1.2 and 1.6 ppm, while the terminal methyl (CH₃) group would appear as a triplet around 0.88 ppm. semanticscholar.org

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the alkyne functional group (C2 and C3) are particularly diagnostic, with expected chemical shifts around 88.33 and 75.36 ppm. semanticscholar.org The carbon bonded to the bromine atom (C1) would have a chemical shift of approximately 15.63 ppm. semanticscholar.org The remaining carbon signals of the dodecyl chain would appear in the typical aliphatic region, with the C4 carbon at about 19.01 ppm and the terminal methyl carbon at approximately 14.11 ppm. semanticscholar.org

Table 1: NMR Data for 1-Bromo-2-dodecyne

Nucleus Chemical Shift (ppm) Position
¹H3.92 (t)1-H
¹H2.15-2.26 (m)4-H
¹H1.2-1.6 (m)CH₂
¹H0.88 (t)CH₃
¹³C88.33C2 or C3
¹³C75.36C2 or C3
¹³C31.94Aliphatic CH₂
¹³C29.50Aliphatic CH₂
¹³C29.31Aliphatic CH₂
¹³C29.15Aliphatic CH₂
¹³C28.87Aliphatic CH₂
¹³C28.44Aliphatic CH₂
¹³C22.73Aliphatic CH₂
¹³C19.014-C
¹³C15.631-C
¹³C14.11CH₃

Data sourced from Semantic Scholar. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. webassign.net In the IR spectrum of 1-bromo-2-dodecyne, the most characteristic absorption is that of the carbon-carbon triple bond (C≡C) stretching vibration, which is expected to appear in the range of 2100-2260 cm⁻¹. For 1-bromo-2-dodecyne specifically, a peak is observed at 2230 cm⁻¹. semanticscholar.org

Other significant absorptions include the C-H stretching vibrations of the alkyl chain, typically found between 2850 and 2960 cm⁻¹. docbrown.info The presence of the carbon-bromine (C-Br) bond is indicated by a stretching vibration in the fingerprint region, usually between 500 and 750 cm⁻¹. docbrown.info For 1-bromo-2-dodecyne, this is observed at 607 cm⁻¹. semanticscholar.org The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison with a known spectrum. docbrown.infodocbrown.info

Table 2: Key IR Absorptions for 1-Bromo-2-dodecyne

Functional Group Vibrational Mode Absorption Range (cm⁻¹) Observed Peak (cm⁻¹)
C≡CStretch2100-22602230 semanticscholar.org
C-H (Alkyl)Stretch2850-2960Present
C-BrStretch500-750607 semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-bromo-2-dodecyne (C₁₂H₂₁Br), the molecular weight is approximately 244.1 g/mol . chemsrc.com In the mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity.

Fragmentation of 1-bromo-2-dodecyne under electron ionization would lead to the formation of various daughter ions. The fragmentation patterns can help to confirm the structure of the molecule. For instance, cleavage of the C-Br bond would result in a fragment corresponding to the dodecynyl cation.

Advanced Techniques for Real-time Reaction Monitoring

Monitoring the progress of a chemical reaction is crucial for optimizing reaction conditions, determining reaction endpoints, and understanding reaction mechanisms.

In-situ NMR Spectroscopy for Kinetic and Mechanistic Studies

In-situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction directly within the NMR tube. This technique provides valuable kinetic and mechanistic data by tracking the disappearance of reactants and the appearance of products over time. researchgate.netnih.gov For reactions involving 1-bromo-2-dodecyne, such as cycloadditions or coupling reactions, in-situ NMR can be used to identify reaction intermediates, determine rate constants, and elucidate the reaction pathway. rsc.orgnih.gov By acquiring spectra at regular intervals, a detailed picture of the reaction progress can be constructed without the need for quenching and sampling.

Chromatographic Methods (e.g., TLC) for Reaction Progress and Purity Assessment

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique for monitoring the progress of a reaction. wikipedia.org A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. ualberta.ca As the reaction proceeds, the spot corresponding to the starting material (1-bromo-2-dodecyne) will diminish in intensity, while a new spot corresponding to the product will appear and intensify. researchgate.net

The choice of eluent (mobile phase) is critical for achieving good separation between the reactant and product spots. msu.edu For nonpolar compounds like 1-bromo-2-dodecyne, a nonpolar solvent system, such as hexane (B92381) and diethyl ether, is often effective. semanticscholar.org Visualization of the spots can be achieved using UV light if the compounds are UV-active, or by staining with a reagent like potassium permanganate, which reacts with the alkyne functional group. libretexts.org By observing the changes on the TLC plate over time, a chemist can qualitatively assess when the reaction is complete. ualberta.ca

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) for Intermediate Observation

Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) is a powerful analytical technique for the real-time, in-situ analysis of chemical reactions. youtube.com This method involves applying a slight overpressure of an inert gas to a reaction flask, which pushes the reacting solution through capillary tubing directly into the ESI source of a mass spectrometer. researchgate.net A key advantage of PSI-ESI-MS is its ability to monitor reactions in an air- and moisture-free environment, allowing for the direct observation of sensitive and short-lived reaction intermediates that are often undetectable by other methods. youtube.comwhiterose.ac.uk As a soft ionization technique, ESI-MS is particularly well-suited for analyzing thermally fragile organometallic species with minimal fragmentation. researchgate.net

In the context of 1-bromoalkyne chemistry, such as reactions involving 2-Dodecyne, 1-bromo-, PSI-ESI-MS is invaluable for elucidating complex reaction mechanisms, particularly in metal-catalyzed cross-coupling reactions like the Sonogashira coupling. researchgate.net The technique allows for the continuous acquisition of mass spectra, providing temporal profiles for every charged component in the solution, including reactants, products, catalysts, and, most critically, transient intermediates. uvic.ca

For example, in a hypothetical Sonogashira coupling of 2-Dodecyne, 1-bromo- with a coupling partner, PSI-ESI-MS could be used to detect key organometallic intermediates. By monitoring the reaction mixture over time, one could observe the consumption of the starting materials and the formation of catalytically relevant species. The data can reveal the involvement of specific intermediates, such as palladium-acetylide or copper-acetylide complexes, by detecting their characteristic mass-to-charge (m/z) ratios. This direct experimental evidence is crucial for building a comprehensive understanding of the catalytic cycle. chemrxiv.org

The table below illustrates the type of data that can be obtained from a PSI-ESI-MS experiment, showing the detection of various species over the course of a reaction.

Table 1: Representative PSI-ESI-MS Monitoring Data for a Hypothetical Reaction of 2-Dodecyne, 1-bromo- This table is for illustrative purposes and represents plausible data from a catalyzed cross-coupling reaction.

Time (min)Observed SpeciesPlausible IdentityObserved m/z
1Reactant[2-Dodecyne, 1-bromo- + H]+245.08
1Catalyst Complex[Pd(PPh3)2Cl]+663.04
15Intermediate[Pd(PPh3)(C12H21)]+533.24
15Product[Product + H]+Varies
60Product[Product + H]+Varies
60Catalyst Resting State[Pd(PPh3)3]+891.28

Continuous Monitoring Methods for Reaction Optimization

Continuous monitoring of reaction progress is fundamental for efficient process optimization, leading to improved yields, enhanced safety, and reduced development time. d-nb.infowaters.com Beyond PSI-MS, several other powerful in-situ and online analytical techniques are employed to track the kinetics of reactions involving 1-bromoalkynes. These methods provide real-time data on the concentration of reactants, intermediates, and products, enabling chemists to rapidly determine optimal reaction conditions such as temperature, pressure, catalyst loading, and residence time in flow chemistry systems. waters.comnews-medical.net

Commonly used continuous monitoring techniques include:

Spectroscopic Methods (FTIR, Raman, NMR): In-situ spectroscopic probes can be directly inserted into a reaction vessel. nih.gov For a reaction of 2-Dodecyne, 1-bromo-, one could monitor the disappearance of the characteristic vibrational frequency of the C-Br bond or the alkyne C≡C bond using FTIR or Raman spectroscopy. nih.gov Similarly, benchtop NMR spectrometers equipped with flow cells allow for the continuous tracking of specific proton or carbon signals, providing detailed kinetic profiles of the species involved. news-medical.netresearchgate.net

Online Chromatography (HPLC, UPLC): Automated systems can periodically draw an aliquot from the reaction, quench it, and inject it into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. waters.com This provides quantitative data on the conversion of starting materials and the yield of the product over time, which is crucial for creating detailed reaction progress curves and optimizing parameters. waters.com

The application of these methods facilitates a data-rich approach to optimization. For instance, a design of experiments (DoE) approach can be combined with continuous monitoring to systematically explore the reaction space. By running a series of experiments where parameters are varied, a model can be built to predict the optimal conditions for maximizing yield and minimizing impurities. beilstein-journals.org

The following table demonstrates how data from a continuous monitoring study could be used to optimize the temperature for a reaction involving 2-Dodecyne, 1-bromo-.

Table 2: Optimization of Reaction Temperature using Continuous Monitoring This table illustrates how online HPLC or in-situ spectroscopy could be used to find the optimal temperature for a hypothetical reaction.

Experiment No.Temperature (°C)Catalyst Loading (mol%)Time to >99% Conversion (min)Product Selectivity (%)
1601.015598
2701.09099
3801.04599
4901.04095 (decomposition observed)
5800.58599

Future Perspectives and Unexplored Avenues in 1 Bromoalkyne Chemistry

Development of Sustainable and Green Synthesis Protocols

The development of environmentally benign methods for synthesizing 1-bromoalkynes is a key area of future research. Traditional methods often involve harsh reagents and produce significant waste. mygreenlab.org Green chemistry principles, such as atom economy, the use of safer solvents, and catalytic processes, are being increasingly applied to address these issues. mygreenlab.org

Recent advancements include the use of N-halosuccinimides (NBS) with an activator like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the direct bromination of terminal alkynes. rsc.org This metal-free approach offers mild reaction conditions, short reaction times, and high efficiency, representing a greener alternative to many existing methods. rsc.org Another strategy involves the in situ generation of the brominating reagent from readily available and less hazardous materials like sodium bromide (NaBr), sodium bromate (B103136) (NaBrO3), and sulfuric acid (H2SO4), which has shown high reactivity and functional group tolerance. rsc.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) in combination with tetrabutylammonium (B224687) bromide (TBAB), have also been employed for the chemoselective monobromination of terminal alkynes under mild conditions. frontiersin.orgnih.gov

Future efforts will likely focus on:

Catalytic Systems: Exploring new, non-toxic, and recyclable catalysts to replace stoichiometric reagents. researchgate.netresearchgate.net Iron-based catalysts are particularly promising due to iron's abundance and low toxicity. researchgate.netresearchgate.net

Alternative Solvents: Investigating the use of greener solvents like water, ethanol, or supercritical carbon dioxide (scCO2) to replace chlorinated solvents. researchgate.netacs.orgrsc.org

Flow Chemistry: Integrating these green protocols into continuous flow systems to enhance safety, efficiency, and scalability.

A comparison of different green synthesis approaches for 1-bromoalkynes is presented below:

MethodReagentsKey Advantages
DBU-mediated brominationTerminal alkyne, NBS, DBUMetal-free, mild conditions, short reaction time, high efficiency. rsc.org
In situ generated brominating reagentNaBr, NaBrO3, H2SO4High reactivity, excellent chemical selectivity, good functional group tolerance. rsc.org
Hypervalent iodine-mediated brominationTerminal alkyne, TBAB, PIDASpecific for mono-bromination, mild conditions, excellent chemoselectivity. frontiersin.orgnih.gov
Iron-catalyzed cross-coupling1-bromoalkyne, terminal alkyneUse of an inexpensive and environmentally benign metal catalyst. researchgate.netresearchgate.net

Integration of 1-Bromoalkynes in Flow Chemistry and Automated Synthesis

The integration of 1-bromoalkyne synthesis and subsequent reactions into flow chemistry and automated platforms presents a significant opportunity for advancing chemical manufacturing. researchgate.net Automated synthesis systems offer increased speed, efficiency, and reduced risk of human error. sigmaaldrich.com

Flow Chemistry can offer several advantages for reactions involving 1-bromoalkynes:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially unstable or energetic compounds.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.

Scalability: Scaling up production is often more straightforward in flow reactors compared to traditional batch processes.

Automated Synthesis Platforms , such as those that utilize pre-filled reagent cartridges, can streamline the synthesis of libraries of compounds derived from 1-bromoalkynes. sigmaaldrich.comchemspeed.com This is particularly valuable in drug discovery and materials science for high-throughput screening and optimization. chemspeed.com For instance, an automated platform could be programmed to perform a series of coupling reactions using a variety of 1-bromoalkynes and different coupling partners to rapidly generate a diverse set of molecules for biological evaluation. researchgate.net

The combination of flow chemistry and automation has the potential to create highly efficient and "on-demand" synthesis of complex molecules derived from 1-bromoalkynes.

Catalyst Discovery and Ligand Design for Enhanced Reactivity and Selectivity

The development of new catalysts and ligands is crucial for expanding the synthetic utility of 1-bromoalkynes and achieving higher levels of reactivity and selectivity. ethz.ch

Catalyst Discovery: While palladium and copper catalysts are widely used in 1-bromoalkyne chemistry, there is a growing interest in exploring other transition metals like nickel, gold, and iridium. rsc.orgresearchgate.netresearchgate.net

Nickel catalysts have shown high efficiency in mediating the cross-coupling of 1-bromoalkynes with organoalane reagents to produce unsymmetrical 1,3-diynes. rsc.org

Gold catalysts have been utilized in the cycloisomerization of 1-bromoalkynes, enabling the functionalization of unactivated C(sp³)–H bonds. researchgate.netresearchgate.netdigitellinc.com

Iridium catalysts have been employed in the cycloaddition of azides and 1-bromoalkynes to form 4-bromo-1,4,5-trisubstituted triazoles. researchgate.net

Ligand Design: The choice of ligand plays a critical role in controlling the outcome of transition metal-catalyzed reactions. acs.orgnih.gov

In copper-catalyzed cross-coupling reactions of 1-bromoalkynes, ligands like tris(o-tolyl)phosphine have been shown to be effective. organic-chemistry.org

For nickel-catalyzed reactions, phosphine (B1218219) ligands such as P(o-furyl)3 have demonstrated good performance. rsc.org

The development of chiral ligands is essential for enantioselective transformations, a key goal in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Future research in this area will likely focus on:

Developing catalysts based on earth-abundant and less toxic metals.

Designing ligands that can control regioselectivity and stereoselectivity with high precision. ethz.chacs.org

Utilizing high-throughput screening methods to rapidly identify optimal catalyst-ligand combinations for specific transformations.

Exploration of Biological and Material Science Applications of 1-Bromoalkynes

1-Bromoalkynes are versatile building blocks for the synthesis of complex molecules with potential applications in both biology and materials science. chemrxiv.org The presence of the bromine atom and the alkyne functionality allows for a wide range of subsequent transformations.

Biological Applications: The alkyne moiety is a key structural feature in many biologically active natural products and synthetic compounds. rsc.org 1-Bromoalkynes serve as precursors to these molecules. For example, 1,3-diynes, which can be synthesized from 1-bromoalkynes, are found in compounds with antifungal, antibacterial, anti-inflammatory, anti-HIV, and anticancer properties. rsc.org The development of efficient methods for incorporating 1-bromoalkynes into complex scaffolds is therefore of great interest for drug discovery. acs.org Nitrogen-containing heterocycles, which are prevalent in FDA-approved drugs, can be functionalized with internal alkynes derived from 1-bromoalkynes, providing a pathway to new pharmaceutical candidates. mdpi.com Furthermore, 1,2,3-triazoles, synthesized via "click chemistry" from azides and alkynes (including 1-bromoalkynes), have shown significant potential in medicine. researchgate.net

Material Science Applications: The rigid, linear structure of the alkyne unit makes it a valuable component in the design of novel materials.

Conjugated Polymers: 1,3-Diynes and enynes, synthesized from 1-bromoalkynes, are important building blocks for π-conjugated polymers, which have applications in electronic and optical materials. rsc.orgresearchgate.net

Supramolecular Materials: The ability of alkynes to participate in various non-covalent interactions makes them useful in the construction of self-assembling supramolecular structures.

Functional Materials: The reactivity of the C-Br bond allows for the post-synthetic modification of materials, enabling the tuning of their properties for specific applications.

Future research will likely involve the synthesis and evaluation of new libraries of compounds derived from 1-bromoalkynes to identify novel leads for drug development and to create new materials with tailored properties. chemrxiv.org

Synergistic Approaches Combining Experimental and Computational Research

The combination of experimental and computational chemistry offers a powerful approach to accelerate the discovery and development of new reactions and applications for 1-bromoalkynes. chemrxiv.orgacs.org

Computational studies , particularly using Density Functional Theory (DFT), can provide valuable insights into:

Reaction Mechanisms: Elucidating the detailed steps of a reaction, identifying key intermediates and transition states. chemrxiv.orgacs.orgcsic.es For example, DFT calculations have been used to understand the mechanism of the gold(I)-catalyzed cycloisomerization of 1-bromoalkynes. researchgate.netdigitellinc.com

Origin of Selectivity: Explaining why a particular regio- or stereoisomer is formed preferentially, which can guide the design of more selective catalysts and reaction conditions. acs.org

Catalyst Design: Predicting the performance of new catalysts and ligands before they are synthesized in the lab, thereby saving time and resources. nih.gov

Experimental research provides the real-world data needed to validate and refine computational models. nii.ac.jp This iterative cycle of prediction and verification can lead to a much deeper understanding of the underlying principles governing the reactivity of 1-bromoalkynes. For instance, experimental evidence from Hammett plot analysis and kinetic isotope effect measurements has been used in conjunction with DFT computations to understand the mechanism of palladium-catalyzed bromoalkynylation. chemrxiv.org

This synergistic approach will be instrumental in:

Designing novel and more efficient synthetic routes.

Predicting the properties of new materials and biologically active molecules.

Uncovering new and unexpected reactivity patterns for 1-bromoalkynes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-bromo-2-dodecyne, and how can reaction efficiency be optimized?

  • Methodology :

  • Nucleophilic substitution : React 2-dodecyne with brominating agents (e.g., HBr in H₂SO₄, as in the synthesis of 1-bromododecane ). Monitor reaction progress via thin-layer chromatography (TLC) to optimize reflux time and acid concentration.
  • Bromination of terminal alkynes : Use N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Adjust solvent polarity (e.g., CCl₄ vs. DMF) to control regioselectivity.
  • Characterization : Confirm purity via GC-MS and structural identity using 1H^1H/13C^{13}C NMR, comparing peaks to PubChem spectral data for analogous bromoalkynes .

Q. What spectroscopic techniques are most reliable for characterizing 1-bromo-2-dodecyne?

  • Methodology :

  • NMR spectroscopy : Identify the bromine-proton coupling in 1H^1H NMR (typically δ 3.4–3.6 ppm for -C≡C-Br) and the sp-hybridized carbon in 13C^{13}C NMR (δ 70–90 ppm).
  • IR spectroscopy : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-Br bond (~500–600 cm⁻¹).
  • Mass spectrometry : Use high-resolution MS to distinguish isotopic patterns of bromine (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) and validate molecular ion peaks .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the regioselectivity and yield of 1-bromo-2-dodecyne synthesis?

  • Methodology :

  • Experimental design : Conduct a factorial design of experiments (DoE) varying HBr concentration (48–62%), temperature (80–140°C), and solvent (H₂SO₄ vs. P₂O₅). Use TLC or GC-MS to quantify product ratios .
  • Mechanistic analysis : Probe intermediates via in-situ FTIR or quenching experiments. For example, isolate carbocation intermediates in H₂SO₄-mediated bromination to explain side-product formation.
  • Data interpretation : Apply ANOVA to identify statistically significant variables. Cross-reference results with computational studies (e.g., DFT calculations of transition states) .

Q. What computational chemistry approaches can predict the reactivity of 1-bromo-2-dodecyne in cross-coupling reactions?

  • Methodology :

  • DFT modeling : Calculate bond dissociation energies (BDEs) for C-Br and C≡C bonds to assess susceptibility to Sonogashira or Heck couplings. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets.
  • Solvent effects : Simulate solvation models (e.g., PCM) to predict reaction kinetics in polar vs. nonpolar media. Compare with experimental yields in DMF vs. toluene .
  • Transition state analysis : Map energy barriers for bromine displacement to guide catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) .

Q. How can researchers resolve contradictions in spectroscopic data for 1-bromo-2-dodecyne derivatives?

  • Methodology :

  • Error source identification : Check for isotopic splitting in NMR (common with bromine) or impurities from incomplete purification. Re-run spectra at higher resolution or with deuterated solvents.
  • X-ray crystallography : Resolve structural ambiguities (e.g., stereochemical outcomes) via single-crystal diffraction. Compare unit cell parameters to Cambridge Structural Database entries.
  • Collaborative validation : Share raw data with independent labs to confirm reproducibility, adhering to FINER criteria (Feasible, Novel, Ethical, Relevant) .

Methodological Frameworks for Advanced Studies

Q. What strategies ensure reproducibility in multi-step syntheses involving 1-bromo-2-dodecyne?

  • Methodology :

  • Standard operating procedures (SOPs) : Document reaction parameters (e.g., stirring rate, inert atmosphere) and validate via round-robin testing across labs.
  • Analytical consistency : Use certified reference materials (CRMs) for instrument calibration (e.g., NIST-traceable standards) .
  • Data management : Archive raw spectra and chromatograms in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers design experiments to explore the biological activity of 1-bromo-2-dodecyne derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with varying alkyl chain lengths or halogen substitutions. Test cytotoxicity via MTT assays and compare IC₅₀ values.
  • Mechanistic studies : Use fluorescence microscopy or SPR to assess binding affinity to target biomolecules (e.g., enzymes or membrane receptors) .
  • Ethical compliance : Follow NIH guidelines for handling bioactive compounds, including IRB approval for cell-based assays .

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